
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate typically involves the reaction of cyanuric chloride with methanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by methoxy groups. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents and bases, as well as the reaction temperature and time, are critical factors in the industrial synthesis process .
化学反应分析
Types of Reactions
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For nucleophilic substitution to form amine derivatives.
Alcohols: For the formation of ether derivatives.
Thiols: For the formation of thioether derivatives.
Bases: Such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example:
Amines: Form amine-substituted triazines.
Alcohols: Form ether-substituted triazines.
Thiols: Form thioether-substituted triazines.
科学研究应用
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of herbicides, dyes, and polymer stabilizers.
作用机制
The mechanism of action of methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but with a methoxy group instead of a carboxylate group.
2,4-Dichloro-6-alkoxy-1,3,5-triazines: A class of compounds with varying alkoxy groups.
Uniqueness
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other triazine derivatives .
属性
分子式 |
C5H3Cl2N3O2 |
|---|---|
分子量 |
208.00 g/mol |
IUPAC 名称 |
methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-12-3(11)2-8-4(6)10-5(7)9-2/h1H3 |
InChI 键 |
ZVBJCNRDNKEMFH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


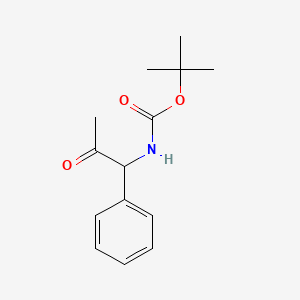

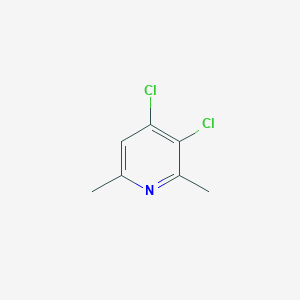
![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)
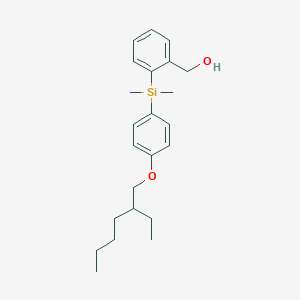
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)
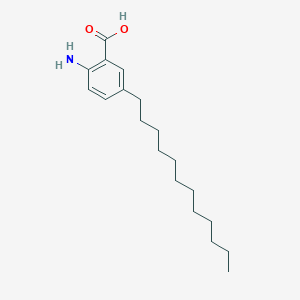
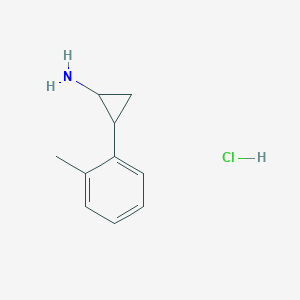

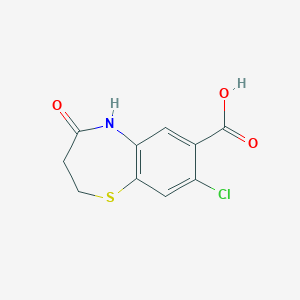
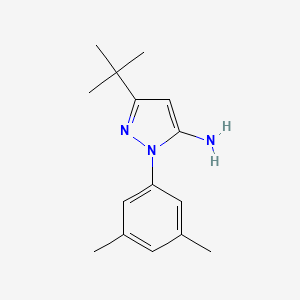
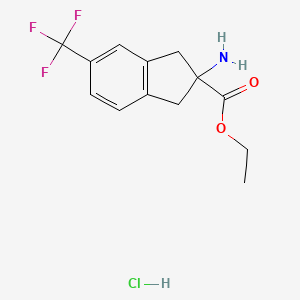
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
